molecular formula C9H9FO B13129529 3-(3-Fluorophenyl)oxetane

3-(3-Fluorophenyl)oxetane

Cat. No.: B13129529
M. Wt: 152.16 g/mol
InChI Key: KPQQEGCWNZKQEX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring substituted with a 3-fluorophenyl group. Oxetanes, including this compound, are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of epoxides, where the epoxide ring is opened and closed to form the oxetane ring . Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of photocatalysts and specific reaction conditions, such as blue LED light irradiation, can further improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • 3-Phenyloxetane
  • 3-(4-Nitrophenyl)oxetane
  • 3,3-Pentamethyleneoxetane

Comparison: 3-(3-Fluorophenyl)oxetane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other oxetane derivatives. The fluorophenyl group also improves the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

3-(3-fluorophenyl)oxetane

InChI

InChI=1S/C9H9FO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2

InChI Key

KPQQEGCWNZKQEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)F

Origin of Product

United States

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